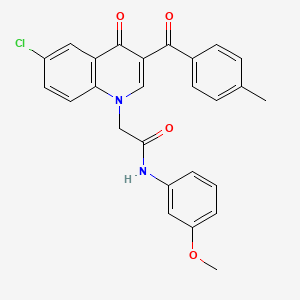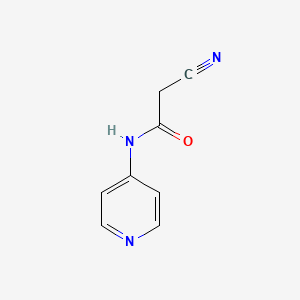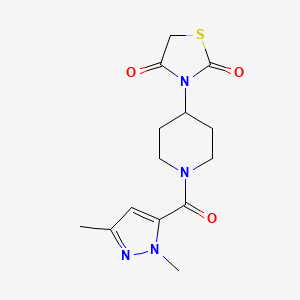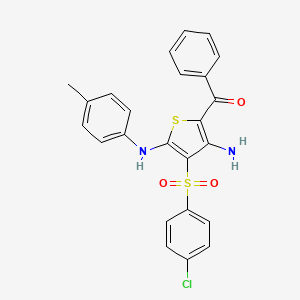![molecular formula C21H24N4O3S B2553342 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886923-93-9](/img/structure/B2553342.png)
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a benzo[d]imidazole group, and a phenylpiperazine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]imidazole group is a fused ring system that is planar. The phenylpiperazine group contains a flexible piperazine ring attached to a phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, while the benzo[d]imidazole group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the planar benzo[d]imidazole group could affect its solubility and stability .Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Mediated Synthesis : Research has explored efficient synthesis methods for benzimidazole-based heterocycles, which are similar in structure to the compound . These methods include microwave-mediated synthesis, indicating potential for efficient production of related compounds (Darweesh et al., 2016).
- Synthesis of Imidazole Derivatives : Another study focused on the synthesis of imidazole derivatives for potential antimicrobial applications. This research underscores the versatility of imidazole compounds in creating bioactive molecules (Sawant et al., 2011).
Applications in Drug Discovery
- HIV-1 Replication Inhibition : A study identified derivatives of similar compounds as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, suggesting potential therapeutic applications (Che et al., 2015).
- Antimicrobial Activities : Research into pyrazolo[1,5-a]pyrimidine ring systems, which contain a phenylsulfonyl moiety like the compound , revealed that some derivatives show significant antimicrobial activity, exceeding that of reference drugs (Alsaedi et al., 2019).
Catalysis and Chemical Reactions
- Ionic Liquid Catalysis : The use of ionic liquids featuring imidazole derivatives in catalysis has been explored, particularly for synthesizing benzimidazole derivatives. This highlights the potential of such compounds in facilitating chemical reactions (Khazaei et al., 2011).
- Ruthenium(II) Pincer Complexes : The compound's structural similarity to imidazole-based molecules is relevant in studies like the development of Ruthenium(II) pincer complexes for catalyzing the condensation of aromatic diamines, showcasing the utility of such structures in advanced catalysis (Li et al., 2018).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Imidazole-based molecules, which are structurally related to the compound, have been found effective in inhibiting corrosion of carbon steel in acidic mediums, suggesting possible industrial applications (Costa et al., 2021).
Future Directions
properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-2-29(27,28)21-22-18-10-6-7-11-19(18)25(21)16-20(26)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBBSVWQXWBERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)
![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)
![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)
![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)

![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)
![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)
![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)

![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)
